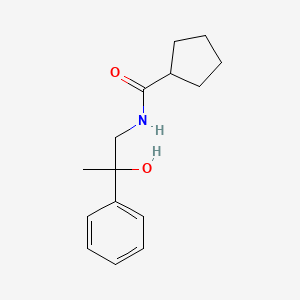

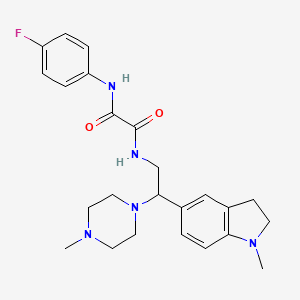

![molecular formula C14H21NO4 B2548937 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid CAS No. 2230802-81-8](/img/structure/B2548937.png)

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

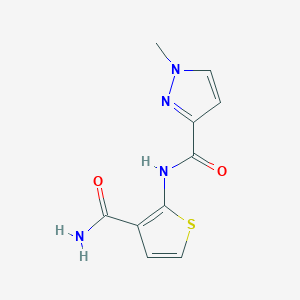

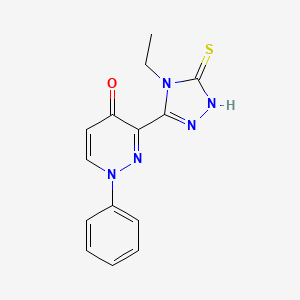

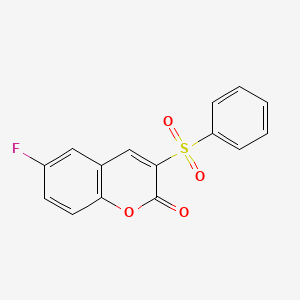

The compound "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid" is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, an efficient synthesis route for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds that can access chemical space complementary to piperidine ring systems . This suggests that similar methodologies could potentially be applied to the synthesis of "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid".

Molecular Structure Analysis

Mirror symmetry is a feature observed in the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate . This compound's hexahydropyrimidine ring adopts a chair conformation, which is a common and stable conformation for six-membered rings. The spiro-skeleton is formed by axial and equatorial bonds, which could be indicative of the structural features that "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid" may also possess.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This demonstrates the reactivity of spirocyclic compounds with active methylene groups, which could be relevant for the chemical reactions involving "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid".

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid" are not detailed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often exhibit unique stereochemical properties due to their rigid structures. The presence of the tert-butoxycarbonyl group suggests that the compound is likely to be stable under a variety of conditions, as this group is commonly used to protect amines from unwanted reactions during synthesis .

Aplicaciones Científicas De Investigación

The reagent tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD) is a novel compound for the preparation of N-Boc-amino acids, highlighting its utility in introducing Boc protecting groups to amines without racemization. This compound offers better stability and ease of handling compared to traditional reagents, making it a valuable addition to peptide synthesis methodologies (Rao et al., 2017).

Spirolactams as Pseudopeptides

The synthesis and analysis of spirolactams, particularly those derived from tert-butoxycarbonyl-protected compounds, have been investigated for their role as pseudopeptides. These compounds serve as constrained surrogates for dipeptides, offering insights into the conformational preferences of peptide chains and aiding in the development of peptide mimetics with potential therapeutic applications (Fernandez et al., 2002).

Synthesis of Cephalosporin Drugs

In the production of cephalosporin drugs, intermediates such as 3-(acetoxymethyl)-7β-(tert-butoxycarbonyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid play a crucial role. These intermediates are synthesized through reactions involving tert-butoxycarbonyl protected compounds, underscoring the importance of these chemical entities in the synthesis and quality control of cephalosporin antibiotics (Sun Na-na, 2010).

Nucleophilic Substitutions and Radical Reactions

Tert-butyloxycarbonyl phenylazocarboxylates, closely related to the compound of interest, have been explored for their utility in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, serving as versatile building blocks for the generation of a wide range of organic molecules. Their reactivity profile opens avenues for novel synthetic strategies in the construction of complex organic compounds (Jasch et al., 2012).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes from tert-butoxycarbonyl protected intermediates represents a pioneering approach in the search for new drug discovery scaffolds. These compounds, characterized by their unique spirocyclic structure, offer a novel chemical space for the development of potential therapeutic agents, showcasing the versatile applications of tert-butoxycarbonyl derivatives in medicinal chemistry (Chalyk et al., 2017).

Propiedades

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]non-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h8H,4-7,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDVDVANGHTOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)